

Benzyl 4-Bromobutanoate: A Comprehensive Technical Guide to its Chemical Reactivity

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Compound of Interest

Compound Name: *Benzyl 4-bromobutanoate*

Cat. No.: *B159757*

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Introduction

Benzyl 4-bromobutanoate is a versatile bifunctional molecule widely employed in organic synthesis. Its unique structure, incorporating a reactive alkyl bromide and a benzyl-protected carboxylic acid, makes it a valuable building block for the synthesis of a diverse array of complex molecules, particularly in the fields of medicinal chemistry and drug development. This technical guide provides an in-depth analysis of the chemical reactivity profile of **benzyl 4-bromobutanoate**, complete with experimental protocols, quantitative data, and visual diagrams to facilitate its effective utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of **benzyl 4-bromobutanoate** is presented in the table below.

Property	Value	Reference
CAS Number	126430-46-4	[1]
Molecular Formula	C ₁₁ H ₁₃ BrO ₂	[1]
Molecular Weight	257.12 g/mol	[1]
Appearance	Colorless to light yellow liquid	
Boiling Point	314.3 ± 25.0 °C (Predicted)	
Density	1.364 ± 0.06 g/cm ³ (Predicted)	
Storage	Store at room temperature, sealed in a dry environment.	

Synthesis of Benzyl 4-Bromobutanoate

Benzyl 4-bromobutanoate can be synthesized through several reliable methods. The two most common approaches involve the esterification of 4-bromobutyric acid or the reaction of 4-bromobutanoyl chloride with benzyl alcohol.

Synthesis via Acyl Chloride

This method provides a high yield of the desired product under mild conditions.

Experimental Protocol:

- Dissolve 4-bromobutanoyl chloride (1.0 eq.) in dichloromethane.
- Add benzyl alcohol (1.05-1.1 eq.) to the solution.
- Slowly add a base such as potassium carbonate or triethylamine (1.1-1.2 eq.) to the reaction mixture.
- Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and separate the organic layer.

- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield **benzyl 4-bromobutanoate**.

Reactant 1	Reactant 2	Base	Solvent	Time	Yield
4-Bromobutanoyl Chloride	Benzyl Alcohol	K ₂ CO ₃	CH ₂ Cl ₂	2-4 h	~83%

Synthesis via Carboxylic Acid

Direct esterification of 4-bromobutyric acid with benzyl alcohol is another effective method, typically catalyzed by a strong acid.

Experimental Protocol:

- Combine 4-bromobutyric acid (1.0 eq.) and benzyl alcohol (1.5-2.0 eq.) in a suitable solvent like toluene or dichloromethane.
- Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.
- Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography if necessary.

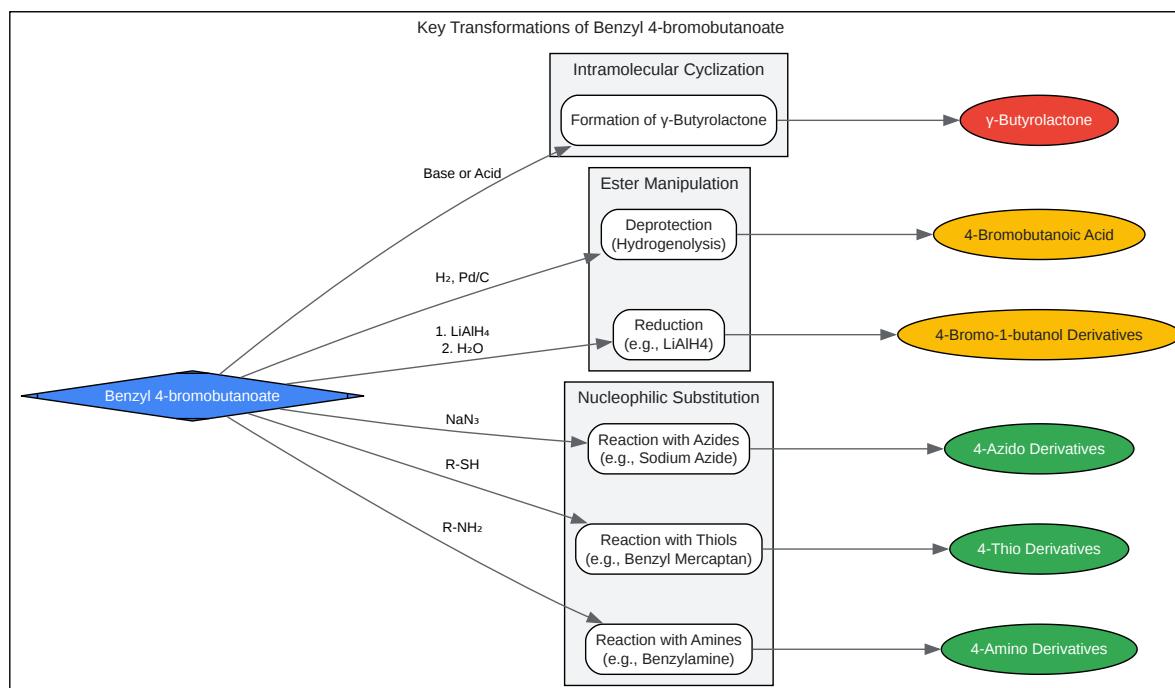
Chemical Reactivity Profile

The reactivity of **benzyl 4-bromobutanoate** is characterized by two primary sites of transformation: the electrophilic carbon bearing the bromine atom and the benzyl ester

functionality.

Nucleophilic Substitution at the C-Br Bond

The bromine atom serves as a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. This allows for the introduction of a wide variety of functional groups.



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Synthetic utility of **Benzyl 4-bromobutanoate**.

Reaction with Amines: Primary and secondary amines readily displace the bromide to form the corresponding 4-aminobutanoate derivatives.

Experimental Protocol (with Benzylamine):

- Dissolve **benzyl 4-bromobutanoate** (1.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF.
- Add benzylamine (2.2 eq.) and a non-nucleophilic base like potassium carbonate (1.5 eq.).
- Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete as monitored by TLC.
- Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer, dry, and concentrate to obtain the crude product, which can be purified by chromatography.

Reaction with Thiols: Thiolates, generated in situ from thiols and a base, are excellent nucleophiles for this transformation, yielding 4-(thio)butanoates.

Experimental Protocol (with Benzyl Mercaptan):

- To a solution of benzyl mercaptan (1.1 eq.) in a solvent like ethanol or DMF, add a base such as sodium ethoxide or sodium hydride to generate the thiolate.
- Add **benzyl 4-bromobutanoate** (1.0 eq.) to the thiolate solution.
- Stir the reaction at room temperature overnight.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by standard methods.

Reaction with Azides: The azide ion is a powerful nucleophile that can be introduced to form 4-azidobutanoates, which are versatile intermediates for further transformations like click chemistry or reduction to amines.

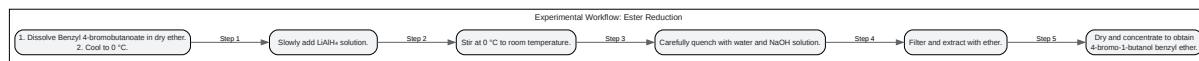
Experimental Protocol (with Sodium Azide):

- Dissolve **benzyl 4-bromobutanoate** (1.0 eq.) in a polar aprotic solvent like DMF or DMSO.
- Add sodium azide (1.2-1.5 eq.) and stir the mixture at room temperature or with gentle heating.
- Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with an organic solvent.
- Wash the combined organic layers with water and brine, dry, and concentrate to afford the benzyl 4-azidobutanoate.

Reactions of the Benzyl Ester Group

The benzyl ester serves as a protecting group for the carboxylic acid, which can be selectively removed or modified.

Reduction to an Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH_4) can reduce the ester to the corresponding primary alcohol. It is important to note that LiAlH_4 can also reduce the alkyl bromide, although the ester reduction is generally faster.[2]



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